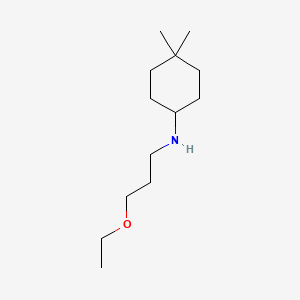

N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine

CAS No.:

Cat. No.: VC17767151

Molecular Formula: C13H27NO

Molecular Weight: 213.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27NO |

|---|---|

| Molecular Weight | 213.36 g/mol |

| IUPAC Name | N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C13H27NO/c1-4-15-11-5-10-14-12-6-8-13(2,3)9-7-12/h12,14H,4-11H2,1-3H3 |

| Standard InChI Key | JEPIFCWPFZUAEG-UHFFFAOYSA-N |

| Canonical SMILES | CCOCCCNC1CCC(CC1)(C)C |

Introduction

N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine is an organic compound classified as an amine. Its structure features a cyclohexane ring substituted with two methyl groups at the 4-position, an amine group at the 1-position, and a side chain consisting of a 3-ethoxypropyl group attached to the nitrogen atom. This compound's unique structure suggests potential applications in organic synthesis, pharmaceuticals, or material science.

Molecular Formula and Weight

-

Molecular Formula: C13H27NO

-

Molecular Weight: Approximately 213.36 g/mol

Structural Characteristics

The compound includes:

-

A cyclohexane ring with two methyl groups at the 4-position.

-

An amine functional group (-NH-) attached to the cyclohexane ring.

-

A 3-ethoxypropyl side chain bonded to the nitrogen atom.

Chemical Notation

-

IUPAC Name: N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine

-

SMILES Notation: CC(C1CCC(CC1)NCCCOCC)(C)C

Pharmaceutical Applications

Amine-containing compounds often serve as intermediates in drug development due to their ability to form hydrogen bonds and interact with biological targets. The presence of alkyl groups and a flexible side chain may enhance lipophilicity, potentially improving membrane permeability.

Material Science

The compound's structural features suggest potential use in designing surfactants or as precursors for functionalized polymers.

Synthesis Pathways

While specific synthesis methods for this compound are unavailable in the provided data, general synthetic routes for similar compounds include:

-

Amination Reaction: Starting with a cyclohexanone derivative, reductive amination can introduce the amine group.

-

Alkylation: The amine can be alkylated using ethoxypropyl halides under basic conditions.

Possible Research Directions

Given its structural features, research could focus on:

-

Biological Activity Screening: Testing for antimicrobial or pharmacological properties.

-

Functional Derivatives: Modifying the ether or amine groups to explore new functionalities.

-

Material Applications: Investigating its role as a building block for advanced materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume